Methods and Technical Details
The synthesis of DAPK1-IN-6d involves a multi-step chemical process. Initial steps typically include the reaction of pyrimidines, primary alcohols, and N,N-dimethylamides. Specific methodologies may vary, but common approaches include:
Technical details regarding the synthesis can be found in patent literature and scientific articles that describe the specific reaction conditions and purification processes used to obtain high-purity DAPK1-IN-6d .
Structure and Data
The molecular structure of DAPK1-IN-6d is characterized by a complex arrangement that typically includes a pyrimidine core. The precise structural formula can vary based on synthetic modifications but generally features multiple substituents that enhance its binding affinity for DAPK1.
Key structural data includes:
Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional conformation of DAPK1-IN-6d.
Reactions and Technical Details
DAPK1-IN-6d engages in several chemical reactions primarily aimed at inhibiting DAPK1 activity. The mechanism involves competitive inhibition where the compound binds to the ATP-binding site of DAPK1, preventing substrate phosphorylation.
Key reactions include:
These reactions are crucial for understanding how DAPK1-IN-6d modulates cellular functions in various biological contexts .
Process and Data
The mechanism of action for DAPK1-IN-6d primarily revolves around its role as an inhibitor of DAPK1. Upon binding to DAPK1, the compound disrupts normal kinase activity, leading to alterations in apoptosis and autophagy pathways.
Key points include:
Data from various studies indicate that inhibition of DAPK1 can lead to enhanced necroptosis in certain cell types, suggesting a complex interplay between different forms of programmed cell death .
Physical and Chemical Properties
The physical properties of DAPK1-IN-6d include:
Chemical properties include:
Characterization techniques such as HPLC (High Performance Liquid Chromatography) are often employed to assess purity and stability over time.
Scientific Uses
DAPK1-IN-6d has significant implications in cancer research due to its ability to modulate cell death pathways. Key applications include:
Studies have shown that targeting DAPK1 with inhibitors like DAPK1-IN-6d can lead to promising therapeutic strategies for enhancing cancer treatment efficacy .
Death-Associated Protein Kinase 1 (DAPK1) is a multifunctional serine/threonine kinase with a complex domain organization that regulates its catalytic activity and cellular functions. The N-terminal kinase domain adopts a canonical protein kinase fold, essential for phosphorylating downstream substrates involved in apoptosis and autophagy [2] [7]. Adjacent to this lies the Ca²⁺/calmodulin (CaM)-binding domain, which autoinhibits kinase activity in the absence of calcium. Upon Ca²⁺ binding, CaM displaces this domain, relieving autoinhibition and enabling substrate access [4] [7]. Downstream, eight ankyrin repeats form solenoid-like structures that facilitate protein-protein interactions and contribute to autoinhibition by stabilizing the inactive conformation. The C-terminal death domain mediates interactions with death-associated proteins, enabling DAPK1’s role in extrinsic apoptosis pathways [4] [10]. This multi-domain architecture allows DAPK1 to integrate diverse cellular signals, positioning it as a critical node in cell death regulation.
Table 1: Functional Domains of DAPK1
Domain | Structural Features | Functional Role |
---|---|---|
Kinase Domain | Canonical bilobal kinase fold | Catalyzes substrate phosphorylation; ATP binding |
CaM-Binding Domain | Helical segment with autoinhibitory sequence | Regulates activity via Ca²⁺/CaM; autoinhibition in basal state |
Ankyrin Repeats (8x) | Solenoid structure with helix-turn-helix motifs | Mediates protein-protein interactions; stabilizes autoinhibited conformation |
Death Domain | Compact α-helical bundle | Recruits apoptotic machinery (e.g., FADD, TNF receptors) |
The catalytic domain of DAPK1 contains a deep ATP-binding pocket characterized by a hydrophobic cleft formed by residues from the N- and C-lobes (Val27, Leu68, Met145). This pocket accommodates purine-based inhibitors like DAPK1-IN-6d, with the hinge region (Glu64-Ser66) enabling critical hydrogen bonding [4] [6]. Adjacent to this pocket, the basic loop motifs (residues Arg50-Lys55) confer substrate specificity by interacting with acidic residues on target proteins, such as GluN2B or myosin light chains [4]. Molecular dynamics simulations reveal that ATP binding induces conformational rigidification of the P-loop (residues 43–50), while substrate engagement triggers closure of the activation loop [6]. These dynamic shifts are essential for catalytic efficiency and are exploited by inhibitors to achieve selectivity.
Table 2: Key Structural Elements in DAPK1’s Catalytic Domain
Structural Element | Key Residues | Role in Catalysis/Inhibition |
---|---|---|
ATP-Binding Pocket | Val27, Leu68, Met145 | Hydrophobic cleft for adenine ring anchoring; binds ATP/competitive inhibitors |
Hinge Region | Glu64, Ala65, Ser66 | Forms hydrogen bonds with inhibitor heterocycles |
Basic Loop Motifs | Arg50, Lys52, Lys55 | Recognizes acidic substrates; regulates catalytic output |
Activation Loop | Thr180–Tyr195 | Phosphorylation (Thr286) stabilizes active conformation |
DAPK1-IN-6d (6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine) is a poly-substituted purine analogue designed to target both the ATP-binding site and adjacent regulatory motifs. Crystallographic data reveals that the purine scaffold occupies the adenine pocket, forming hydrogen bonds with the hinge residue Ala65 via N1 and N7 atoms [1] [6]. The C6 benzyloxy group extends into a hydrophobic subpocket (lined by Ile27, Leu68, and Phe80), enhancing affinity through π-alkyl interactions. Meanwhile, the C8 phenyl group stabilizes the DFG motif by displacing a conserved water network, reducing conformational flexibility [6]. Computational docking studies further predict that the tert-butyl group at N9 minimizes solvent exposure, improving membrane permeability [3] [8]. These interactions collectively yield a binding affinity (IC₅₀) of 2.5 μM for DAPK1, as validated in kinase assays [1].
Table 3: Binding Interactions of DAPK1-IN-6d with DAPK1
Chemical Moiety | Interaction Type | Target Residues | Energetic Contribution (kcal/mol) |
---|---|---|---|
Purine Core | H-bonding | Ala65 (hinge) | -3.8 |
C6-Benzyloxy Group | π-alkyl/π-stacking | Ile27, Phe80, Leu68 | -4.2 |
C8-Phenyl Group | Hydrophobic displacement | DFG motif (Asp164-Phe166) | -2.5 |
N9-tert-Butyl | Solvent shielding | Leu18, Val27 | -1.7 |
DAPK1 activity is tightly regulated by autophosphorylation at Ser308 within the CaM-binding domain. This modification stabilizes the autoinhibited state by preventing CaM binding, effectively reducing kinase activity by >80% [2] [4]. Dephosphorylation (e.g., by calcineurin or ceramide-activated phosphatases) allows CaM interactions, triggering a conformational change that releases the catalytic domain [4] [7]. Additionally, DAPK1 stability depends on HSP90 chaperone activity. The chaperone complex (HSP90-Cdc37) recognizes exposed hydrophobic patches in the kinase domain, preventing ubiquitin-mediated degradation. Inhibition of HSP90 leads to DAPK1 destabilization, reducing its half-life by >50% [9]. Notably, DAPK1-IN-6d exploits this dependence by binding near the HSP90 interaction interface, potentially disrupting chaperone-mediated folding and promoting proteasomal degradation in cancer cells [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: